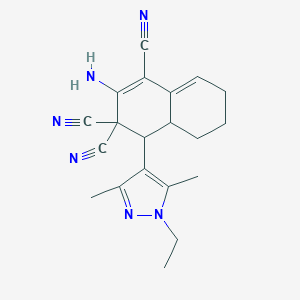
ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate, also known as EMAOT, is a chemical compound that belongs to the class of thiophene derivatives. EMAOT has been widely studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery.
Wissenschaftliche Forschungsanwendungen
Ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate has been studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent anti-inflammatory and antioxidant activities, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. This compound has also been investigated for its antimicrobial and antifungal properties, which could be useful in the development of new antibiotics.
Wirkmechanismus
The mechanism of action of ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and oxidative stress. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, this compound has been shown to have neuroprotective effects, improving cognitive function and reducing neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate has several advantages as a compound for scientific research. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. However, this compound also has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate. One area of focus could be the development of more water-soluble derivatives of this compound, which could improve its bioavailability and efficacy in vivo. Another area of research could be the investigation of the potential of this compound as a chemopreventive agent, particularly in the context of cancer. Finally, further studies could be conducted to elucidate the mechanism of action of this compound and its potential targets in the body.
Conclusion
In conclusion, this compound is a promising compound for scientific research with potential applications in medicinal chemistry and drug discovery. Its potent anti-inflammatory, antioxidant, and neuroprotective activities make it a valuable candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
Ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate can be synthesized using a multi-step process that involves the reaction of 4-methylaniline with ethyl acetoacetate, followed by cyclization with 2-thiophenecarboxaldehyde and pyridine-3-carboxaldehyde. The final product is obtained through esterification with ethanol. The synthesis of this compound has been optimized for high yields and purity, making it a valuable compound for scientific research.
Eigenschaften
Molekularformel |
C20H18N2O3S |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate |
InChI |
InChI=1S/C20H18N2O3S/c1-3-25-20(24)17-18(23)16(11-14-5-4-10-21-12-14)26-19(17)22-15-8-6-13(2)7-9-15/h4-12,22H,3H2,1-2H3/b16-11+ |
InChI-Schlüssel |
HSURQNIXGHCVFQ-LFIBNONCSA-N |
Isomerische SMILES |
CCOC(=O)C1=C(S/C(=C/C2=CN=CC=C2)/C1=O)NC3=CC=C(C=C3)C |
SMILES |
CCOC(=O)C1=C(SC(=CC2=CN=CC=C2)C1=O)NC3=CC=C(C=C3)C |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=CC2=CN=CC=C2)C1=O)NC3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280208.png)

![2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280211.png)
![Methyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B280213.png)
![Methyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280214.png)
![2-amino-4-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280217.png)
![2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280218.png)
![Methyl 4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280219.png)
![2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280220.png)
![N-(2-fluorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B280222.png)
![N-(sec-butyl)-4-[(2-chlorophenoxy)methyl]benzamide](/img/structure/B280230.png)
![N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B280232.png)
![3-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)benzamide](/img/structure/B280233.png)
